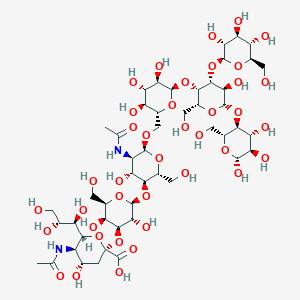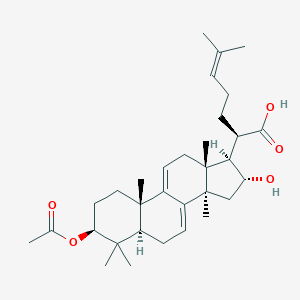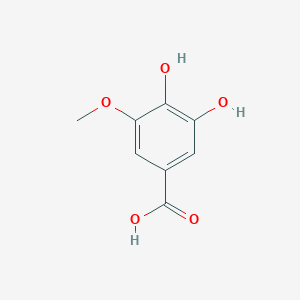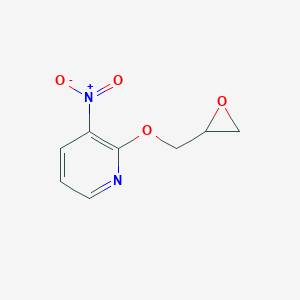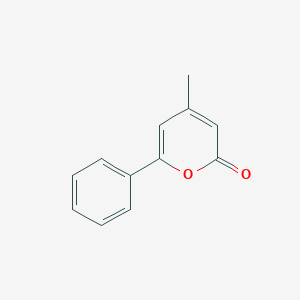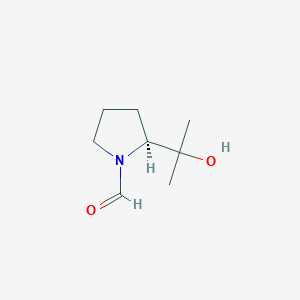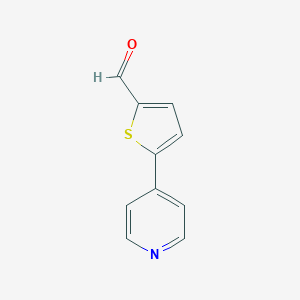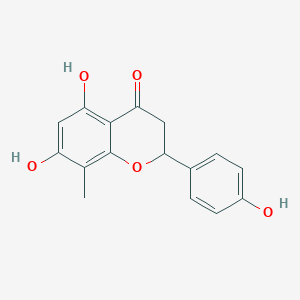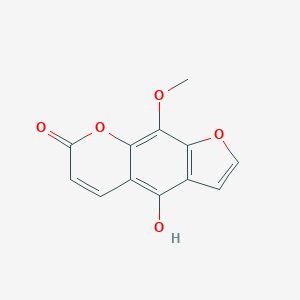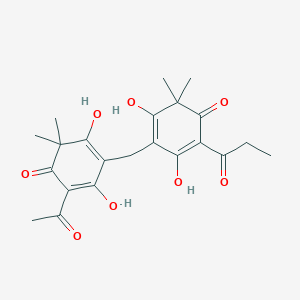
白叶藤素 AP
描述
Albaspidin AP is a natural product derived from the rhizomes of Dryopteris crassirhizoma Nakai. It is known for its inhibitory effects on fatty acid synthase, an enzyme that plays a crucial role in lipid biosynthesis. This compound has garnered attention due to its potential therapeutic applications in treating cancer and obesity .
科学研究应用
Albaspidin AP has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Studied for its inhibitory effects on fatty acid synthase, making it a potential candidate for cancer and obesity treatment.
Medicine: Investigated for its therapeutic potential in treating diseases related to lipid metabolism.
Industry: Utilized in the production of fine chemicals and as an intermediate in pharmaceutical synthesis .
作用机制
Target of Action
Albaspidin AP primarily targets Fatty Acid Synthase (FAS) . FAS is an enzyme that plays a crucial role in the synthesis of fatty acids, which are key components of cellular membranes and signaling molecules. It has emerged as a potential therapeutic target for conditions such as cancer and obesity .
Mode of Action
Albaspidin AP interacts with FAS and inhibits its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 71.7 μM . This means that Albaspidin AP can inhibit half of the FAS activity at this concentration.
Result of Action
The inhibition of FAS by Albaspidin AP can lead to a decrease in the production of fatty acids. Given that FAS is a potential therapeutic target for conditions such as cancer and obesity , the inhibition of this enzyme could potentially have therapeutic effects in these conditions.
生化分析
Biochemical Properties
Albaspidin AP plays a significant role in biochemical reactions, particularly as an inhibitor of FAS . FAS is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. By inhibiting this enzyme, Albaspidin AP can potentially disrupt the production of these fatty acids, which are essential components of cell membranes and signaling molecules.
Molecular Mechanism
At the molecular level, Albaspidin AP exerts its effects by binding to the FAS enzyme and inhibiting its activity . This can lead to a decrease in the production of long-chain fatty acids, and subsequent changes in cell signaling and gene expression related to fatty acid metabolism.
Metabolic Pathways
Albaspidin AP is involved in the fatty acid synthesis metabolic pathway due to its inhibitory action on FAS
准备方法
Synthetic Routes and Reaction Conditions: Albaspidin AP can be synthesized through various organic reactions involving the starting material derived from natural sources. The synthetic route typically involves multiple steps, including esterification, reduction, and cyclization reactions. The reaction conditions often require specific solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of Albaspidin AP involves the extraction of the compound from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .
化学反应分析
Types of Reactions: Albaspidin AP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
Albaspidin AP is part of a series of compounds with similar structures but varying functional groups and bioactivities. Similar compounds include:
- Didemethylpseudoaspidin AA
- Pseudoaspidin
- Albaspidin AA
- Filixic acid ABA
- Agrimol B
- Dryocrassin ABBA
- Gossypol
- Acetate gossypol
- Sideroxylonal A
Uniqueness: Albaspidin AP stands out due to its specific inhibitory effects on fatty acid synthase, with IC50 values ranging from 23.1 to 71.7 micromolar. This makes it a promising candidate for therapeutic applications in cancer and obesity treatment .
属性
IUPAC Name |
2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINDGCLGBSBXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Albaspidin AP?
A1: Albaspidin AP is an acylphloroglucinol derivative first isolated as crystals from Dryopteris crassirhizoma Nakai []. While the abstract doesn't provide the full structure, it does mention that the ¹H-NMR and ¹³C-NMR data for Albaspidin AP (compound II) were reported for the first time in this study []. Unfortunately, without access to the full paper, the specific molecular formula and weight cannot be determined from the abstract alone.
Q2: What analytical techniques were used to characterize Albaspidin AP?
A2: The researchers utilized a combination of chemical knowledge and spectroscopic methods to identify the isolated compounds, including Albaspidin AP []. Specifically, they used ¹H-NMR, ¹³C-NMR, and 2D NMR experiments to assign the spectroscopic data for this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


